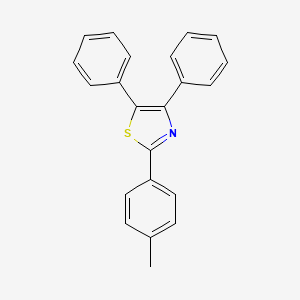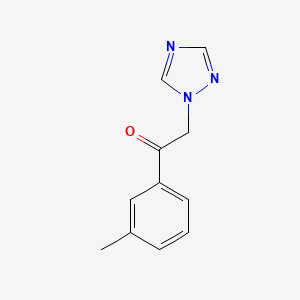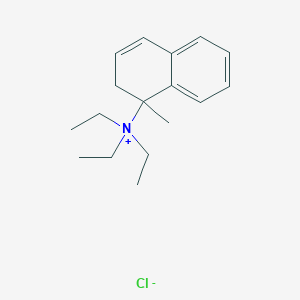
N,N,N-Triethyl-1-methyl-1,2-dihydronaphthalen-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Triethyl-1-methyl-1,2-dihydronaphthalen-1-aminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of a positively charged nitrogen atom bonded to three ethyl groups and one methyl group, along with a chloride counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-1-methyl-1,2-dihydronaphthalen-1-aminium chloride typically involves the alkylation of a tertiary amine. One common method is the reaction of N,N,N-triethylamine with 1-methyl-1,2-dihydronaphthalene in the presence of a suitable alkylating agent, such as methyl chloride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Triethyl-1-methyl-1,2-dihydronaphthalen-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloride ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds.
Applications De Recherche Scientifique
N,N,N-Triethyl-1-methyl-1,2-dihydronaphthalen-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound can be employed in the study of cell membrane interactions due to its surfactant properties.
Industry: The compound is used in the formulation of disinfectants and sanitizers.
Mécanisme D'action
The mechanism of action of N,N,N-Triethyl-1-methyl-1,2-dihydronaphthalen-1-aminium chloride involves its interaction with cell membranes. The positively charged ammonium ion can disrupt the lipid bilayer of cell membranes, leading to cell lysis. This property makes it effective as an antimicrobial agent. Additionally, its surfactant properties enable it to facilitate the transfer of hydrophobic molecules across aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Trimethyl-1-methyl-1,2-dihydronaphthalen-1-aminium chloride
- N,N,N-Triethyl-1-ethyl-1,2-dihydronaphthalen-1-aminium chloride
- N,N,N-Triethyl-1-methyl-1,2-dihydroquinolinium chloride
Uniqueness
N,N,N-Triethyl-1-methyl-1,2-dihydronaphthalen-1-aminium chloride is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its combination of ethyl and methyl groups attached to the nitrogen atom, along with the naphthalene ring, provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Propriétés
Numéro CAS |
138216-00-9 |
|---|---|
Formule moléculaire |
C17H26ClN |
Poids moléculaire |
279.8 g/mol |
Nom IUPAC |
triethyl-(1-methyl-2H-naphthalen-1-yl)azanium;chloride |
InChI |
InChI=1S/C17H26N.ClH/c1-5-18(6-2,7-3)17(4)14-10-12-15-11-8-9-13-16(15)17;/h8-13H,5-7,14H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
SBOIYLGRDDALOY-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)C1(CC=CC2=CC=CC=C21)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


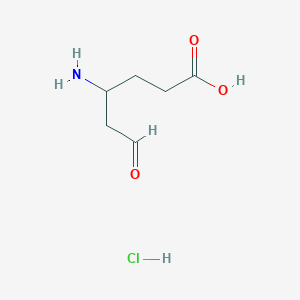
![Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate](/img/structure/B14287476.png)
![1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14287477.png)
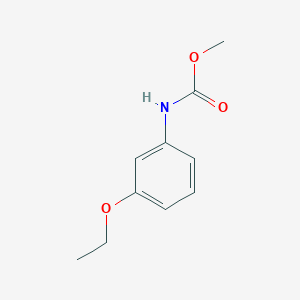
![N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14287493.png)
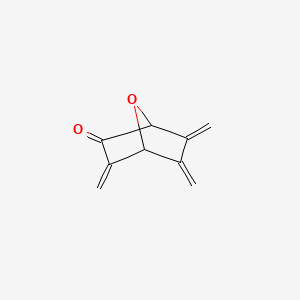

![1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide](/img/structure/B14287504.png)
![3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14287513.png)
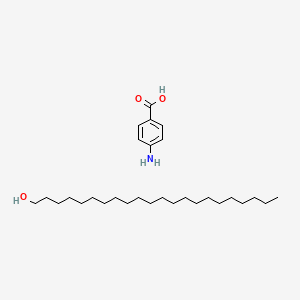
![Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate](/img/structure/B14287528.png)
